molecular formula C7H4BrFN4 B8184467 5-(2-bromo-6-fluorophenyl)-2H-tetrazole

5-(2-bromo-6-fluorophenyl)-2H-tetrazole

Cat. No.: B8184467
M. Wt: 243.04 g/mol
InChI Key: HDDNFEQBESRDTG-UHFFFAOYSA-N
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Description

5-(2-bromo-6-fluorophenyl)-2H-tetrazole is a heterocyclic compound that features a tetrazole ring substituted with a 2-bromo-6-fluorophenyl group. Tetrazoles are known for their versatility and are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of both bromine and fluorine atoms in the phenyl ring adds unique chemical properties to this compound, making it an interesting subject for research and application.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-bromo-6-fluorophenyl)-2H-tetrazole typically involves the reaction of 2-bromo-6-fluorobenzyl bromide with sodium azide under suitable conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the tetrazole ring. The reaction can be summarized as follows:

    Starting Material: 2-bromo-6-fluorobenzyl bromide

    Reagent: Sodium azide (NaN₃)

    Solvent: Dimethylformamide (DMF)

    Conditions: Elevated temperature (typically around 100°C)

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of catalysts such as lanthanum nitrate hexahydrate can improve the reaction rate and selectivity, leading to higher yields and reduced production costs .

Chemical Reactions Analysis

Types of Reactions

5-(2-bromo-6-fluorophenyl)-2H-tetrazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The tetrazole ring can participate in redox reactions, although these are less common compared to substitution reactions.

    Cycloaddition Reactions: The tetrazole ring can engage in cycloaddition reactions, forming more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

    Cycloaddition Reactions: These reactions often require specific catalysts and controlled conditions to achieve the desired products.

Major Products Formed

    Substitution Reactions: Products include various substituted tetrazoles with different functional groups replacing the bromine atom.

    Cycloaddition Reactions: Products are more complex heterocyclic compounds that incorporate the tetrazole ring.

Scientific Research Applications

5-(2-bromo-6-fluorophenyl)-2H-tetrazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(2-bromo-6-fluorophenyl)-2H-tetrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and fluorine atoms can enhance its binding affinity and selectivity towards these targets. The tetrazole ring can participate in hydrogen bonding and other non-covalent interactions, stabilizing the compound within the active site of the target molecule .

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-bromo-6-chlorophenyl)-2H-tetrazole
  • 5-(2-bromo-6-methylphenyl)-2H-tetrazole
  • 5-(2-bromo-6-methoxyphenyl)-2H-tetrazole

Uniqueness

Compared to similar compounds, 5-(2-bromo-6-fluorophenyl)-2H-tetrazole exhibits unique properties due to the presence of the fluorine atom. Fluorine is known for its high electronegativity and ability to form strong bonds, which can enhance the compound’s stability and reactivity. This makes it particularly valuable in applications where these properties are desired .

Properties

IUPAC Name

5-(2-bromo-6-fluorophenyl)-2H-tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFN4/c8-4-2-1-3-5(9)6(4)7-10-12-13-11-7/h1-3H,(H,10,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDDNFEQBESRDTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)C2=NNN=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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